molecular formula C11H11Cl2NO3 B11950886 2',4'-Dichloroglutaranilic acid

2',4'-Dichloroglutaranilic acid

Cat. No.: B11950886
M. Wt: 276.11 g/mol
InChI Key: BXZJOSADEAUICT-UHFFFAOYSA-N
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Description

2’,4’-Dichloroglutaranilic acid is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.121 g/mol It is a derivative of glutaranilic acid, characterized by the presence of two chlorine atoms at the 2’ and 4’ positions on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloroglutaranilic acid typically involves the chlorination of glutaranilic acid. One common method includes the reaction of glutaranilic acid with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:

[ \text{C}_9\text{H}_9\text{NO}3 + 2\text{Cl}2 \rightarrow \text{C}{11}\text{H}{11}\text{Cl}_2\text{NO}_3 + 2\text{HCl} ]

Industrial Production Methods

Industrial production of 2’,4’-Dichloroglutaranilic acid may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloroglutaranilic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorine atoms in 2’,4’-Dichloroglutaranilic acid can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions, often in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichloroamines or dichloroalcohols.

    Substitution: Formation of substituted glutaranilic acid derivatives.

Scientific Research Applications

2’,4’-Dichloroglutaranilic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloroglutaranilic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dichloroglutaranilic acid
  • 2’,3’-Dichloroglutaranilic acid
  • 2’,5’-Dichloroglutaranilic acid
  • 2’,4’-Dimethylglutaranilic acid
  • 2’,4’-Dichlorophthalanilic acid
  • 2’,4’-Dichloromaleanilic acid
  • 2’,4’-Dichlorosuccinanilic acid
  • 2’,4’-Difluorophthalanilic acid
  • 2’,4’,5’-Trichloroglutaranilic acid
  • 2’,4’-Dimethylphthalanilic acid

Uniqueness

2’,4’-Dichloroglutaranilic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2’ and 4’ positions enhances its reactivity and potential for various applications compared to other similar compounds.

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

5-(2,4-dichloroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H11Cl2NO3/c12-7-4-5-9(8(13)6-7)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17)

InChI Key

BXZJOSADEAUICT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCC(=O)O

Origin of Product

United States

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